N-(3-acetylphenyl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c1-12(24)13-3-2-4-16(9-13)21-18(25)10-17-11-26-19(23-17)22-15-7-5-14(20)6-8-15/h2-9,11H,10H2,1H3,(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCYDJXKZVDLGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamide, a compound featuring a thiazole moiety, is gaining attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
Chemical Structure
The compound's chemical structure can be represented as:
This structure includes an acetyl group on the phenyl ring and a thiazole ring, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:
- Antibacterial Efficacy : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives with electron-withdrawing groups (like the acetyl group in this compound) showed enhanced activity against E. coli and Staphylococcus aureus at concentrations around 100 µg/mL .
| Bacterial Strain | Activity Level (µg/mL) | Remarks |
|---|---|---|
| E. coli | 100 | Significant activity observed |
| S. aureus | 100 | Moderate activity noted |
| Methicillin-resistant S. aureus (MRSA) | 100 | Effective against resistant strains |
Anticancer Activity
The anticancer properties of thiazole derivatives have been well-documented. The presence of the thiazole ring is crucial for cytotoxicity against various cancer cell lines:
- Cell Line Studies : Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against cell lines such as HepG2 (liver cancer), suggesting potent anticancer activity .
| Cell Line | IC50 (µg/mL) | Activity Description |
|---|---|---|
| HepG2 | 1.61 ± 1.92 | High cytotoxicity observed |
| HT29 | 1.98 ± 1.22 | Significant growth inhibition |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the phenyl ring enhances both antibacterial and anticancer activities by improving lipophilicity and membrane permeability .
- Thiazole Moiety : The thiazole ring is essential for the compound's interaction with biological targets, contributing to its overall efficacy against microbial and cancer cells .
Case Studies
- Antimicrobial Testing : A study involving a series of thiazole derivatives demonstrated that those containing halogenated phenyl groups showed superior antimicrobial properties compared to non-halogenated counterparts .
- Cytotoxicity Assessments : Another investigation focused on various thiazole derivatives revealed that modifications at specific positions on the thiazole ring significantly influenced their cytotoxic effects against cancer cell lines, with some compounds outperforming established anticancer agents .
Scientific Research Applications
N-(3-acetylphenyl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamide is a chemical compound with the molecular formula C19H16FN3O2S and a molecular weight of 369.4 g/mol . It has several synonyms, including N-(3-acetylphenyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide and VU0642956-1 .
This compound contains a thiazole moiety, which is a significant heterocycle in chemistry, and it has been explored for various applications, particularly in the development of anticancer agents .
Chemical Structure and Identifiers
The compound's chemical structure includes a thiazole ring, which consists of sulfur and nitrogen . Key identifiers include:
- IUPAC Name: N-(3-acetylphenyl)-2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetamide
- InChI: InChI=1S/C19H16FN3O2S/c1-12(24)13-3-2-4-16(9-13)21-18(25)10-17-11-26-19(23-17)22-15-7-5-14(20)6-8-15/h2-9,11H,10H2,1H3,(H,21,25)(H,22,23)
- SMILES: CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F
- CAS Number: 1105226-95-6
Applications in Scientific Research
While specific case studies and comprehensive data tables for this compound are not detailed in the search results, thiazole derivatives, in general, have notable applications:
- Anticancer Activity: Thiazole-containing compounds have demonstrated anticancer activity against various cancer cell lines . For example, Evren et al. (2019) developed N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides and tested them against lung adenocarcinoma cells, with some compounds showing strong selectivity . Additionally, other synthesized thiazoles have shown activity against human glioblastoma and melanoma cells .
- Antimicrobial Activity: Novel amino thiazoles have been produced and tested against Mycobacterium tuberculosis H37Rv strain, showing potential anti-tubercular action . Schiff base molecules containing thiazole have also demonstrated bactericidal activity .
- VEGFR-2 Inhibition: Research is ongoing in developing novel Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, with a focus on synthesizing new drug candidates . Though not specified in the provided context, thiazole derivatives could be explored in this area .
Other Thiazole-Related Compounds and Their Applications
The search results mention several other thiazole derivatives with diverse applications:
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Activity Comparison of Selected Analogues
Q & A
Q. What synthetic methodologies are reported for N-(3-acetylphenyl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving thiazole ring formation and subsequent functionalization. A common approach involves:
Thiazole Core Synthesis : Reacting 2-amino-4-substituted thiazoles with acetonitrile in the presence of anhydrous AlCl₃ to form the thiazole scaffold .
Acetamide Coupling : Introducing the 3-acetylphenyl group via nucleophilic acyl substitution or coupling agents (e.g., EDC/HOBt) under inert conditions .
Fluorophenylamine Attachment : Amidation or Suzuki-Miyaura cross-coupling to incorporate the 4-fluorophenylamino moiety .
Critical Note: Monitor reaction conditions (e.g., temperature, solvent polarity) to avoid side products like regioisomers or over-acylation .
Q. Which analytical techniques are essential for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions, aromatic proton splitting patterns, and acetamide carbonyl resonance (δ ~168-172 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns consistent with thiazole ring cleavage .
- X-ray Crystallography : Resolve ambiguities in bond angles and torsional strain using SHELXL refinement (e.g., C–S bond lengths: ~1.74 Å; thiazole ring planarity) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular geometries?
- Methodological Answer :
- SHELX Refinement : Use SHELXL to refine crystallographic data, focusing on anisotropic displacement parameters to detect disorder in the 3-acetylphenyl group .
- Torsional Analysis : Compare dihedral angles between the thiazole and acetamide moieties across studies. Discrepancies >5° may indicate conformational flexibility or crystal packing effects .
- Hydrogen Bonding Networks : Map intermolecular interactions (e.g., N–H···O=C) to explain polymorphic forms or stability differences .
Q. What strategies optimize bioactivity while minimizing off-target effects?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Thiazole Modifications : Replace the 4-fluorophenyl group with electron-withdrawing substituents (e.g., –CF₃) to enhance binding affinity to kinase targets .
- Acetamide Tuning : Introduce steric hindrance (e.g., methyl groups) near the acetamide carbonyl to reduce metabolic hydrolysis .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with CDK9 or EGFR kinases, prioritizing compounds with ΔG < -8 kcal/mol .
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer :
- Purity Validation : Re-analyze batches via HPLC (≥95% purity; C18 column, acetonitrile/water gradient) to rule out impurities .
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin IC₅₀ = 0.1 µM) .
- Solvent Effects : Compare DMSO vs. PEG-400 solubility; >10% DMSO may artificially inflate membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
